(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
CAS No.: 17502-28-2
Cat. No.: VC0096525
Molecular Formula: C6H10O3
Molecular Weight: 130.1418
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17502-28-2 |
---|---|
Molecular Formula | C6H10O3 |
Molecular Weight | 130.1418 |
IUPAC Name | (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
SMILES | C1CC(C(C1)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a cyclic carboxylic acid featuring a hydroxyl group with specific stereochemistry. The compound has well-defined structural and physical properties that determine its chemical behavior and applications.
Basic Information and Physical Properties
The compound is characterized by the following key identifiers and properties:
Property | Value |
---|---|
CAS Number | 17502-28-2 |
Molecular Formula | C₆H₁₀O₃ |
Molecular Weight | 130.1418 g/mol |
IUPAC Name | (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
Exact Mass | 130.062994177 Da |
Standard InChI | InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
SMILES | C1CCC@HC(=O)O |
PubChem CID | 2724647 |
The data above shows the precise structural information that defines this compound's identity and enables its tracking in chemical databases and literature .
Stereochemistry and Structure
The (1R,2S) prefix denotes the specific stereochemical configuration of this molecule, indicating the absolute configuration at carbon positions 1 and 2. This stereochemistry is crucial for its biological activity and chemical applications:
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The 1R configuration refers to the stereochemistry at the carbon bearing the carboxylic acid group
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The 2S configuration indicates the stereochemistry at the carbon bearing the hydroxyl group
This compound is also known by several synonyms, including "cis-2-Hydroxycyclopentanecarboxylic acid," reflecting its geometric arrangement . The specific stereochemistry gives the molecule unique spatial properties that affect its interactions with biological targets and other chemical entities.
Physical and Chemical Properties
The compound exhibits particular physicochemical characteristics that define its behavior in various chemical environments and applications.
Computed Properties
Advanced computational methods have determined several important properties of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid:
Property | Value |
---|---|
XLogP3-AA | 0.5 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 1 |
These properties indicate that the compound has moderate lipophilicity (XLogP3-AA of 0.5), suggesting balanced solubility characteristics in both polar and non-polar environments. The hydrogen bond donor and acceptor counts reflect its capacity to form hydrogen bonds, which is significant for interactions with biological systems and other chemical compounds .
Spectroscopic Properties
Spectroscopic data for (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid includes:
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13C NMR spectral data that confirms its carbon framework
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GC-MS spectral information used for identification and purity assessment
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Vapor-phase IR spectral data showing characteristic functional group absorptions
These spectroscopic profiles serve as valuable tools for compound identification, structural verification, and purity assessment in research and quality control settings .
Synthesis and Preparation
While detailed synthetic routes specific to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid were limited in the available literature, general approaches can be inferred from related compounds.
The synthesis of this compound likely involves stereoselective methods to ensure the correct configuration at the two chiral centers. A potential synthetic pathway might include:
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Starting with a suitable cyclopentane derivative
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Introduction of the hydroxyl group with controlled stereochemistry
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Stereoselective installation of the carboxylic acid functionality
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Purification procedures to isolate the desired stereoisomer
The related ethyl ester derivative ((1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate) is synthesized through cyclopentane derivative formation followed by esterification using ethanol in the presence of an acid catalyst. The free acid could then be obtained through hydrolysis of this ester.
Applications in Chemical Research
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid has significant value in various research applications, particularly in organic synthesis and pharmaceutical development.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its specific stereochemistry and functional groups . It functions as:
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A chiral building block for constructing more complex molecular structures
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A precursor in stereoselective synthesis of natural products and their analogs
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A substrate for studying stereoselective reactions and methodologies
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A component in the development of new synthetic methodologies
The hydroxyl and carboxylic acid functional groups provide reactive sites for further transformations, enabling the construction of diverse molecular architectures with defined stereochemistry.
Pharmaceutical Applications
In pharmaceutical research, (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid shows potential in several areas:
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As a building block for the synthesis of complex drug molecules
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In the development of chiral pharmaceuticals where stereochemistry is critical for biological activity
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As a structural element in molecules designed to interact with specific biological targets
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For introducing specific functional group arrangements that mimic natural substrates
Research continues to highlight its potential in pharmaceutical applications due to its unique structure and stereochemistry.
Hazard Type | Classification | Signal Word | GHS Statement |
---|---|---|---|
Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
These hazard classifications are important for establishing proper safety protocols when handling the compound in laboratory or industrial settings .
Research Developments and Future Directions
Current research on (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid continues to explore its potential in various applications.
Current Research Findings
Research highlights the compound's value in:
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Organic synthesis as a versatile building block with defined stereochemistry
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Development of pharmaceutical compounds with specific spatial arrangements
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Structure-activity relationship studies for drug development
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Methodology development for stereoselective synthesis
The unique structure and stereochemistry of the compound make it particularly valuable for applications requiring precise spatial arrangements of functional groups.
Future Research Directions
Future studies involving (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid may focus on:
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Development of more efficient and stereoselective synthetic routes
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Exploration of novel pharmaceutical applications based on its unique structural features
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Investigation of its derivatives and their biological activities
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Utilization in the synthesis of natural product analogs with improved properties
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Application in catalytic processes as a chiral ligand or precursor
These research directions will likely expand the compound's utility in both academic and industrial settings.
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